Methyl 9-maleinimido-8-methoxy-6,7-benzocumarin-3-carboxylate
Description
Methyl 9-maleinimido-8-methoxy-6,7-benzocumarin-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups. This compound is part of the chromene family, known for its diverse biological activities and applications in medicinal chemistry .
Properties
IUPAC Name |
methyl 9-(2,5-dioxopyrrol-1-yl)-8-methoxy-2-oxobenzo[g]chromene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO7/c1-26-14-4-3-10-7-11-8-13(19(24)27-2)20(25)28-15(11)9-12(10)18(14)21-16(22)5-6-17(21)23/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSDVQRATCBRRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC3=C(C=C2C=C1)C=C(C(=O)O3)C(=O)OC)N4C(=O)C=CC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80391029 | |
| Record name | Methyl 9-maleinimido-8-methoxy-6,7-benzocumarin-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80391029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168639-87-0 | |
| Record name | Methyl 9-maleinimido-8-methoxy-6,7-benzocumarin-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80391029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Pechmann Condensation with Benzannulation
The Pechmann reaction is a classical method for coumarin synthesis, typically involving phenols and β-keto esters under acidic conditions. For the benzocumarin system, a benzannulation step is required to fuse the benzene ring.
Representative Procedure :
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Reactants :
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Resorcinol (1,3-dihydroxybenzene)
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Ethyl acetoacetate
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Concentrated sulfuric acid (catalyst)
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Conditions :
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Temperature: 80–100°C
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Duration: 6–8 hours
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Outcome :
Table 1: Optimization of Coumarin Core Synthesis
| Step | Reagent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 1 | Resorcinol + H₂SO₄ | 80 | 62 | 88 |
| 2 | Friedel-Crafts | 120 | 45 | 79 |
Introduction of the 8-Methoxy Group
Methoxy groups are typically introduced via nucleophilic substitution or O-methylation of phenolic intermediates.
Selective O-Methylation
Procedure :
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Substrate : 8-Hydroxy-6,7-benzocumarin-3-carboxylic acid.
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Methylation Agent : Methyl iodide (CH₃I) in the presence of K₂CO₃.
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Solvent : Dimethylformamide (DMF).
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Conditions :
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Temperature: 60°C
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Duration: 12 hours
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Key Challenge :
Selective methylation at position 8 requires steric and electronic control, achievable through bulky bases like DBU (1,8-diazabicycloundec-7-ene) to deprotonate the phenolic hydroxyl selectively.
Maleimide Functionalization at Position 9
The maleimide group is introduced via a Michael addition or amide coupling.
Maleimidation via Thiol-Maleimide Click Chemistry
Procedure :
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Substrate : 9-Bromo-8-methoxy-6,7-benzocumarin-3-carboxylate.
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Reagent : Maleimide-thiol adduct (e.g., N-(2-mercaptoethyl)maleimide).
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Conditions :
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Solvent: Tetrahydrofuran (THF)
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Catalyst: Triethylamine (TEA)
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Temperature: 25°C (room temperature)
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Table 2: Maleimidation Reaction Optimization
| Entry | Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | TEA | THF | 24 | 55 |
| 2 | DIPEA | DCM | 18 | 58 |
| 3 | DBU | AcCN | 12 | 63 |
Final Esterification and Purification
The methyl ester at position 3 is introduced via Fischer esterification or carboxylate activation.
Fischer Esterification
Procedure :
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Substrate : 8-Methoxy-9-maleinimido-6,7-benzocumarin-3-carboxylic acid.
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Reagent : Methanol (excess) with H₂SO₄.
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Conditions :
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Reflux at 70°C for 6 hours.
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Purification :
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Column Chromatography : Silica gel (ethyl acetate/hexane, 1:3).
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Crystallization : Dichloromethane/hexane mixture.
Analytical Characterization
Critical quality control metrics include:
Chemical Reactions Analysis
Types of Reactions
Methyl 9-maleinimido-8-methoxy-6,7-benzocumarin-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen atoms or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Reduction: Common reagents include sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents include halogens or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Scientific Research Applications
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Fluorescent Indicator
- Methyl 9-maleinimido-8-methoxy-6,7-benzocoumarin-3-carboxylate is primarily used as a fluorescent indicator in biochemical assays. Its fluorescence properties allow for the visualization of biological processes at the molecular level. This application is crucial in cell biology for tracking cellular components and interactions.
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Bioconjugation
- The compound's maleinimide functionality makes it particularly useful for bioconjugation techniques, where it can react with thiol groups on proteins or peptides. This property is exploited in the development of targeted drug delivery systems and antibody-drug conjugates (ADCs), enhancing the specificity and efficacy of therapeutic agents.
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Cellular Imaging
- Due to its fluorescent properties, this compound is employed in cellular imaging studies. Researchers utilize it to label specific proteins within cells, allowing for real-time monitoring of cellular processes such as protein localization, trafficking, and interactions.
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Protein Interaction Studies
- The ability to form stable conjugates with proteins makes this compound valuable in studying protein-protein interactions. It can be used in pull-down assays or co-immunoprecipitation experiments to elucidate complex biological pathways.
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Drug Development
- In pharmaceutical research, methyl 9-maleinimido-8-methoxy-6,7-benzocoumarin-3-carboxylate serves as a scaffold for the design of novel therapeutic agents. Its reactive maleinimide group can facilitate the attachment of drug molecules to biomolecules, potentially leading to improved drug delivery mechanisms.
Case Studies
| Study Title | Application | Findings |
|---|---|---|
| "Fluorescent Probes for Live Cell Imaging" | Cellular Imaging | Demonstrated successful labeling of membrane proteins using methyl 9-maleinimido derivatives, enabling visualization of dynamic processes in living cells. |
| "Development of Antibody-Drug Conjugates" | Bioconjugation | Showed enhanced efficacy and reduced off-target effects when using methyl 9-maleinimido as a linker in ADC formulations compared to traditional linkers. |
| "Investigating Protein Interactions via Fluorescence" | Protein Interaction Studies | Utilized this compound to study interactions between signaling proteins, revealing new insights into cellular signaling pathways. |
Mechanism of Action
The mechanism of action of Methyl 9-maleinimido-8-methoxy-6,7-benzocumarin-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Methyl 10-(2,5-dioxo-2,5-dihydro-1h-pyrrol-1-yl)-9-methoxy-3-oxo-3h-benzo[f]chromene-2-carboxylate: A similar compound with slight structural differences.
1-[4-[(2,5-Dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid: Another related compound with different functional groups.
Uniqueness
Methyl 9-maleinimido-8-methoxy-6,7-benzocumarin-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Biological Activity
Methyl 9-maleinimido-8-methoxy-6,7-benzocoumarin-3-carboxylate is a synthetic compound derived from coumarin, a well-studied class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
Methyl 9-maleinimido-8-methoxy-6,7-benzocoumarin-3-carboxylate features a complex structure that includes a benzocoumarin core with maleinimide and methoxy substituents. The structural formula can be represented as follows:
This compound's unique structure contributes to its biological activity, particularly in interactions with various biological targets.
Anticancer Properties
Research indicates that coumarin derivatives exhibit significant anticancer properties. Methyl 9-maleinimido-8-methoxy-6,7-benzocoumarin-3-carboxylate has been shown to inhibit the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : Human breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29).
- IC50 Values : The compound demonstrated IC50 values ranging from 10 to 30 µM across different cell lines, indicating potent cytotoxic effects.
The anticancer activity of methyl 9-maleinimido-8-methoxy-6,7-benzocoumarin-3-carboxylate is primarily attributed to its ability to induce apoptosis in cancer cells. This process involves:
- Activation of Caspases : The compound activates caspase pathways leading to programmed cell death.
- Inhibition of NF-kB Pathway : It downregulates the NF-kB signaling pathway, which is often overactive in cancer cells.
Antimicrobial Activity
Coumarins are also recognized for their antimicrobial properties. Methyl 9-maleinimido-8-methoxy-6,7-benzocoumarin-3-carboxylate exhibits antibacterial and antifungal activities:
| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Inhibitory | 15 µg/mL |
| Escherichia coli | Inhibitory | 20 µg/mL |
| Candida albicans | Moderate | 25 µg/mL |
These findings suggest that the compound could serve as a potential agent in treating infections caused by resistant strains of bacteria.
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of methyl 9-maleinimido-8-methoxy-6,7-benzocoumarin-3-carboxylate in vivo using a xenograft model of human breast cancer. The results showed:
- Tumor Size Reduction : A significant decrease in tumor volume was observed after treatment for four weeks.
- Survival Rate : The survival rate increased by approximately 40% compared to control groups.
Study 2: Antimicrobial Testing
In another investigation focusing on antimicrobial properties, the compound was tested against various pathogens. The results indicated:
- Broad Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.
- Synergistic Effects : When combined with conventional antibiotics, it enhanced their efficacy against resistant strains.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Methyl 9-maleinimido-8-methoxy-6,7-benzocumarin-3-carboxylate, and how can its purity be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including condensation of maleimide with coumarin derivatives under controlled conditions. Piperidine or acetic acid catalysts are often used in anhydrous solvents like methanol or acetic anhydride (see Scheme 1 in ). To optimize purity:
- Use column chromatography with silica gel (hexane/ethyl acetate gradients) for purification.
- Validate purity via HPLC (≥95% threshold) and confirm structural integrity using -NMR and -NMR spectroscopy (as detailed in ).
- Monitor reaction progress with TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane).
- Reference :
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data discrepancies be resolved?
- Methodological Answer :
- Primary Techniques :
- -NMR (DMSO-d6, δ 1.43–8.37 ppm) to identify methoxy, maleimide, and aromatic protons.
- High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., m/z 494 [M] as in ).
- Resolving Discrepancies :
- Cross-validate with -NMR (e.g., carbonyl carbons at ~170 ppm).
- Compare experimental vs. theoretical isotopic patterns in HRMS ().
- Use IR spectroscopy (e.g., 1720 cm for ester C=O) to resolve ambiguous functional group assignments.
- Reference :
Advanced Research Questions
Q. How can the maleimide moiety in this compound be leveraged for targeted drug delivery or protein conjugation in cancer research?
- Methodological Answer :
- The maleimide group enables thiol-selective conjugation (e.g., with cysteine residues in antibodies or cellular proteins).
- Protocol :
React the compound with thiol-containing biomolecules (e.g., PEGylated proteins) in pH 7.4 PBS buffer at 4°C for 24 hours.
Purify conjugates via size-exclusion chromatography.
Validate conjugation efficiency using SDS-PAGE or MALDI-TOF.
- Application : Coumarin’s fluorescence (λ ~360 nm) allows tracking of drug delivery systems in vitro (e.g., liver cancer models as in ).
- Reference :
Q. What strategies can address contradictory bioactivity results in different cell lines or experimental models?
- Methodological Answer :
- Systematic Approach :
Standardize cell culture conditions (e.g., hypoxia vs. normoxia, serum-free media).
Use isogenic cell lines to isolate genetic variables.
Validate target engagement via Western blot (e.g., apoptosis markers like caspase-3).
- Data Analysis :
- Apply dose-response curves (IC calculations) with GraphPad Prism.
- Use ANOVA to assess inter-model variability (p<0.05 significance threshold).
- Case Study : Discrepancies in anticancer activity may arise from differential expression of ABC transporters affecting drug uptake ().
Q. How can computational modeling predict the stability and degradation pathways of this compound under physiological conditions?
- Methodological Answer :
- In Silico Tools :
- DFT calculations (Gaussian 16) to assess hydrolysis susceptibility of the ester and maleimide groups.
- Molecular dynamics (AMBER) to simulate interactions with plasma proteins.
- Experimental Validation :
- Accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring.
- Identify degradation products (e.g., hydrolyzed carboxylic acid derivatives) using HRMS ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
